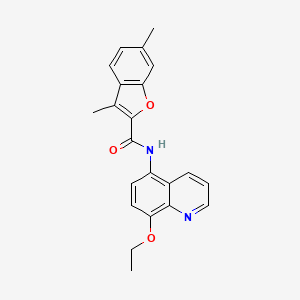![molecular formula C23H20FN3O3S B11303340 N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11303340.png)
N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones
准备方法
合成路线和反应条件
N-(3-氟苯基)-2-[1-(3-甲基苯基)-2,5-二氧代-3-(噻吩-2-基甲基)咪唑烷-4-基]乙酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
咪唑烷酮核的形成: 咪唑烷酮核可以通过在酸性或碱性条件下使适当的胺与羰基化合物反应来合成。
取代基的引入: 3-氟苯基和3-甲基苯基可以通过使用相应的卤化物进行亲核取代反应,或者通过钯催化的交叉偶联反应引入。
噻吩取代: 噻吩部分可以通过傅-克酰基化反应或通过铃木-宫浦偶联反应连接。
工业生产方法
此类化合物的工业生产通常涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用高通量筛选技术、连续流动反应器和先进的纯化方法,如色谱法和结晶法。
化学反应分析
反应类型
N-(3-氟苯基)-2-[1-(3-甲基苯基)-2,5-二氧代-3-(噻吩-2-基甲基)咪唑烷-4-基]乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂,如高锰酸钾或过氧化氢进行氧化。
还原: 可以使用还原剂,如硼氢化钠或氢化铝锂进行还原反应。
取代: 可以进行亲核或亲电取代反应以引入或替换官能团。
常见的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在催化剂存在下卤化物或有机金属试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇或胺。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医学: 探索其作为各种治疗应用的潜在药物候选者。
工业: 用于开发具有特定性能的新材料。
作用机制
N-(3-氟苯基)-2-[1-(3-甲基苯基)-2,5-二氧代-3-(噻吩-2-基甲基)咪唑烷-4-基]乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
分子靶标: 化合物结合或调节的酶、受体或蛋白质。
参与的途径: 受化合物活性影响的细胞信号通路,导致其观察到的作用。
相似化合物的比较
类似化合物
- N-(3-氯苯基)-2-[1-(3-甲基苯基)-2,5-二氧代-3-(噻吩-2-基甲基)咪唑烷-4-基]乙酰胺
- N-(3-溴苯基)-2-[1-(3-甲基苯基)-2,5-二氧代-3-(噻吩-2-基甲基)咪唑烷-4-基]乙酰胺
独特性
N-(3-氟苯基)-2-[1-(3-甲基苯基)-2,5-二氧代-3-(噻吩-2-基甲基)咪唑烷-4-基]乙酰胺的独特性在于存在氟原子,与它的类似物相比,它可以显著影响其化学性质、生物活性及药代动力学。
属性
分子式 |
C23H20FN3O3S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S/c1-15-5-2-8-18(11-15)27-22(29)20(26(23(27)30)14-19-9-4-10-31-19)13-21(28)25-17-7-3-6-16(24)12-17/h2-12,20H,13-14H2,1H3,(H,25,28) |
InChI 键 |
DMEPKPZQXQXTJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide](/img/structure/B11303267.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11303281.png)
![N-(3,4-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303299.png)
![Diethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B11303303.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11303306.png)
![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11303307.png)
![4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B11303313.png)
![N-[4-(dimethylamino)benzyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide](/img/structure/B11303317.png)
![2-({1-methyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11303320.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11303323.png)
![N-(3-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11303326.png)
![4-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11303329.png)
![N-cyclopentyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11303334.png)
